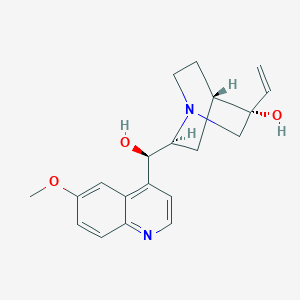

3-Hydroxyquinine

Descripción

Propiedades

IUPAC Name |

(3S,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRUJCFCZKMFMB-YGHPHNMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@]4(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316798 | |

| Record name | 3-Hydroxyquinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78549-61-8 | |

| Record name | 3-Hydroxyquinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78549-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyquinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078549618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyquinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYQUININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D7695509M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Hydroxyquinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 3-hydroxyquinine, the principal active metabolite of the antimalarial drug quinine (B1679958). The document details a feasible synthetic approach via allylic oxidation of quinine to produce an epimeric mixture of this compound. A key focus is the diastereomeric separation strategy, which involves acetylation of the C-9 hydroxyl group, chromatographic separation of the resulting diastereomers, and subsequent deprotection to yield the pure (3S)-3-hydroxyquinine epimer. This guide includes detailed experimental protocols, tabulated physicochemical data, and workflow diagrams to support researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism.

Introduction

Quinine, a natural alkaloid from the cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Its metabolism in humans is extensive, primarily mediated by the cytochrome P450 enzyme system. The major metabolic pathway is the 3-hydroxylation of the vinyl group, catalyzed by CYP3A4, to produce (3S)-3-hydroxyquinine[1]. This metabolite retains partial antimalarial activity and its formation and clearance are often used as biomarkers for CYP3A4 activity[1]. The synthesis and isolation of pure this compound are essential for pharmacological studies, for use as an analytical standard, and for investigating its specific biological activities and potential toxicities.

This guide outlines a robust laboratory-scale methodology for the synthesis of a this compound epimeric mixture and the subsequent purification of the biologically relevant (3S) stereoisomer[1].

Physicochemical Data

Quantitative data for the target compound, (3S)-3-hydroxyquinine, are summarized below.

| Property | Value | Reference |

| IUPAC Name | (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[(3S)-6-methoxyquinolin-4-yl]methanol | N/A |

| Molecular Formula | C₂₀H₂₄N₂O₃ | Santa Cruz Biotechnology |

| Molecular Weight | 340.42 g/mol | Santa Cruz Biotechnology |

| CAS Number | 78549-61-8 | Santa Cruz Biotechnology |

| Appearance | White to off-white solid | Inferred |

Synthesis and Purification Workflow

The overall process involves a three-stage workflow: initial synthesis of an epimeric mixture, derivatization to enable separation, and final purification to yield the target stereoisomer.

Caption: Synthesis and purification workflow for (3S)-3-hydroxyquinine.

Experimental Protocols

Step 1: Synthesis of this compound Epimeric Mixture via Allylic Oxidation

This protocol describes a general method for the allylic oxidation of quinine to produce a mixture of C-3 epimers of this compound. Selenium dioxide (SeO₂) is a common reagent for this type of transformation.

Materials:

-

Quinine

-

Selenium Dioxide (SeO₂)

-

Dioxane (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Stir plate and heating mantle

Methodology:

-

Dissolve quinine (1 equivalent) in warm dioxane in a round-bottom flask equipped with a reflux condenser.

-

Add selenium dioxide (1.1 equivalents) to the solution.

-

Heat the mixture to reflux (approx. 101 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding methanol to reduce any remaining SeO₂.

-

Filter the mixture to remove the black selenium precipitate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to remove acidic byproducts.

-

Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude epimeric mixture of this compound as a solid.

Purification via Diastereomeric Separation

The purification strategy relies on the conversion of the C-3 epimers into diastereomers by acetylating the C-9 hydroxyl group. These diastereomers can then be separated using standard column chromatography[1].

4.2.1. Step 2: Acetylation of the 9-Hydroxyl Group

Materials:

-

Crude this compound epimeric mixture

-

Acetic anhydride

-

Pyridine (B92270) (solvent and catalyst)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Dissolve the crude this compound mixture in pyridine in a flask and cool to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), water, and saturated NaHCO₃ solution.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric mixture of 9-aceto-3-hydroxyquinine.

4.2.2. Step 3: Chromatographic Separation

Materials:

-

Crude 9-aceto-3-hydroxyquinine mixture

-

Silica (B1680970) gel (for column chromatography)

-

Hexanes (or petroleum ether)

-

Ethyl acetate (B1210297)

-

Glass chromatography column

Methodology:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

-

Dissolve the crude diastereomeric mixture in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the dried material onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing).

-

Collect fractions and monitor by TLC to identify and isolate the two separated diastereomers.

-

Combine the fractions containing each pure diastereomer and concentrate under reduced pressure. The structure of the desired (3S) isomer can be confirmed by analytical methods such as X-ray crystallography[1].

4.2.3. Step 4: Hydrolysis of the Acetyl Group

Materials:

-

Pure (3S)-9-aceto-3-hydroxyquinine

-

Methanol

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethyl acetate

Methodology:

-

Dissolve the isolated (3S)-9-aceto-3-hydroxyquinine in methanol.

-

Add a catalytic amount of potassium carbonate (or another mild base).

-

Stir the mixture at room temperature for 2-4 hours until TLC indicates complete removal of the acetyl group.

-

Neutralize the mixture with a small amount of dilute acid or quench with water.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the final pure (3S)-3-hydroxyquinine.

Biological Pathway: Metabolic Formation

The primary route of this compound formation in vivo is through the metabolism of quinine. This pathway is a critical consideration for drug interaction studies.

References

An In-depth Technical Guide to 3-Hydroxyquinine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyquinine, a primary active metabolite of the renowned antiarrhythmic drug quinidine (B1679956), has garnered significant interest for its own pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside an exploration of its mechanism of action, particularly its effects on cardiac ion channels. This document aims to serve as a vital resource for researchers engaged in the study of antiarrhythmic drugs, drug metabolism, and cardiovascular pharmacology.

Chemical Identity and Structure

This compound, systematically known as (1S, 3S, 4S, 6R)-6-((S)-hydroxy(6-methoxyquinolin-4-yl)methyl)-3-vinylquinuclidin-3-ol, is a derivative of quinidine characterized by the introduction of a hydroxyl group at the 3-position of the quinuclidine (B89598) ring.[1] Its chemical identity is established by the following identifiers:

| Identifier | Value |

| Chemical Formula | C20H24N2O3[2][3] |

| IUPAC Name | (1S, 3S, 4S, 6R)-6-((S)-hydroxy(6-methoxyquinolin-4-yl)methyl)-3-vinylquinuclidin-3-ol[1] |

| CAS Number | 53467-23-5[2] |

| Molecular Weight | 340.42 g/mol |

The stereochemistry of (3S)-3-Hydroxyquinidine has been unequivocally confirmed through single-crystal X-ray analysis.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods.

| Property | Value | Source |

| Melting Point | 195-197°C | |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Methanol. | |

| pKa (Predicted) | Strongest Acidic: 13.55, Strongest Basic: 8.63 | DrugBank |

Spectroscopic Data

The structural elucidation of this compound is supported by a range of spectroscopic techniques. While complete spectra are best sourced from dedicated databases or original research articles, the key characteristics are summarized below. The structure of (3S)-3-Hydroxyquinidine has been extensively characterized by 1H and 13C NMR, IR, UV, and mass spectral analysis.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is expected to be similar to other quinoline (B57606) derivatives, exhibiting characteristic absorption bands. For instance, a study on a quinolinone derivative showed absorption maxima at 231 nm and 288 nm in ethanol, which shifted to 225 nm and 296 nm in water, indicating the influence of solvent polarity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching: Bands around 2800-3000 cm⁻¹ for aliphatic C-H bonds and potentially above 3000 cm⁻¹ for aromatic and vinylic C-H bonds.

-

C=C and C=N stretching: Bands in the 1500-1650 cm⁻¹ region corresponding to the quinoline and vinyl groups.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ region for the ether and alcohol functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Characteristic chemical shifts would be observed for the aromatic protons of the quinoline ring, the vinyl protons, the protons of the quinuclidine core, and the methoxy (B1213986) group protons.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and chemical environment of the carbon atoms. Distinct signals would be present for the carbons of the quinoline ring, the quinuclidine moiety, the vinyl group, and the methoxy group.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The fragmentation of quinidine, a closely related compound, has been studied, and similar fragmentation pathways involving the quinoline and quinuclidine rings would be expected for this compound.

Biological Activity and Mechanism of Action

This compound is the major and active metabolite of quinidine. It exhibits significant antiarrhythmic properties, preventing ventricular fibrillation and ventricular tachycardia in a concentration-dependent manner in isolated rat heart models.

The primary mechanism of action of this compound, similar to its parent compound quinidine, is believed to involve the blockade of cardiac ion channels. This includes the inhibition of both fast inward sodium channels and various potassium channels.

-

Sodium Channel Blockade: By blocking the fast sodium channels, this compound reduces the rate of depolarization of the cardiac action potential (Phase 0), thereby decreasing the excitability and conduction velocity in the heart.

-

Potassium Channel Blockade: Inhibition of potassium currents leads to a prolongation of the repolarization phase (Phase 3) of the action potential. This extends the effective refractory period and can help to terminate re-entrant arrhythmias.

The interplay of these ion channel blocking effects contributes to the overall antiarrhythmic efficacy of this compound.

Mechanism of action of this compound on cardiac ion channels.

Experimental Protocols

Synthesis

This compound can be synthesized through two primary routes:

-

Microbial Oxidation of Quinidine: This method utilizes microorganisms to stereoselectively hydroxylate quinidine at the 3-position.

-

Chemical Modification of Quinidine: This involves a multi-step chemical synthesis to introduce the hydroxyl group.

Illustrative Experimental Workflow for Synthesis:

References

The In Vitro Mechanism of Action of 3-Hydroxyquinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in vitro mechanism of action of 3-hydroxyquinine, the primary metabolite of the cornerstone antimalarial drug, quinine (B1679958). While significantly less potent than its parent compound, understanding the activity of this compound is crucial for a comprehensive view of quinine's overall efficacy and metabolism. This document details its known antimalarial activity, the presumed mechanism of action centered on the inhibition of heme polymerization, and provides detailed protocols for key in vitro assays.

Introduction

Quinine, a quinoline (B57606) methanol (B129727), has been a fundamental tool in the treatment of malaria for centuries. Its primary mode of action within the Plasmodium falciparum parasite is the disruption of the detoxification of heme, a toxic byproduct of hemoglobin digestion. The parasite polymerizes heme into an inert crystalline structure called hemozoin (also known as malaria pigment). Quinolone drugs are believed to inhibit this process, leading to a buildup of toxic heme and subsequent parasite death.[1][2][3] this compound is the principal metabolite of quinine in humans and, while it contributes to the overall antimalarial effect, its in vitro activity is markedly reduced compared to quinine.

In Vitro Antimalarial Activity of this compound

The antiplasmodial activity of this compound has been evaluated in vitro against various strains of Plasmodium falciparum. The 50% inhibitory concentration (IC50) values consistently demonstrate that it is substantially less potent than quinine.

| Compound | P. falciparum Strain(s) | Median IC50 (nmol/L) | IC50 Range (nmol/L) | Fold Difference vs. Quinine |

| This compound | 5 isolates from Thailand | 1160 | 378 - 3154 | ~6.9x less potent |

| Quinine | 5 isolates from Thailand | 168 | 68 - 366 | - |

| Dihydroquinine | 5 isolates from Thailand | 129 | 54 - 324 | ~1.3x more potent |

Core Mechanism of Action: Inhibition of Heme Polymerization

The prevailing hypothesis for the mechanism of action of quinoline antimalarials, including quinine and by extension its metabolite this compound, is the inhibition of hemozoin formation.[1][2]

The Heme Detoxification Pathway in Plasmodium falciparum

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into insoluble, non-toxic hemozoin crystals. This detoxification pathway is essential for the parasite's survival and represents a key target for antimalarial drugs.

Role of this compound

It is presumed that this compound, like quinine, interferes with heme polymerization. This can occur through several proposed mechanisms:

-

Capping the growing hemozoin crystal: The drug may bind to the surface of the growing hemozoin polymer, preventing the addition of further heme monomers.

-

Complexation with free heme: this compound may form a complex with free heme, which is unable to be incorporated into the hemozoin crystal. This complex itself may be toxic to the parasite.

Due to its significantly lower in vitro potency compared to quinine, it is likely that this compound has a reduced affinity for either heme or the growing hemozoin crystal, resulting in less efficient inhibition of this critical detoxification pathway.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to determine the antimalarial activity and mechanism of action of compounds like this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum. It relies on the fluorescence of the SYBR Green I dye, which intercalates with parasitic DNA.

Materials:

-

P. falciparum culture (e.g., 3D7 or K1 strains)

-

Human erythrocytes (O+)

-

Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

This compound stock solution (in DMSO)

-

96-well black, clear-bottom microplates

-

SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, and SYBR Green I dye)

-

Fluorescence plate reader

Procedure:

-

Drug Dilution: Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial like quinine (positive control).

-

Parasite Suspension: Prepare a synchronized ring-stage parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.

-

Incubation: Add the parasite suspension to each well of the pre-dosed plate. Incubate for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the erythrocytes. Thaw the plates and add the SYBR Green I lysis buffer to each well.

-

Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1-2 hours. Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the IC50 value by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Heme Polymerization Inhibition Assay (Colorimetric)

This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin (a synthetic form of hemozoin) from hemin (B1673052).

Materials:

-

Hemin chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium acetate (B1210297) buffer (pH 4.8)

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Sodium dodecyl sulfate (B86663) (SDS) in sodium bicarbonate buffer

-

Sodium hydroxide (B78521) (NaOH)

-

Microplate spectrophotometer

Procedure:

-

Hemin Solution: Prepare a stock solution of hemin chloride in DMSO. Just before use, dilute the stock in sodium acetate buffer.

-

Drug Incubation: In a 96-well plate, add the hemin solution to wells containing serial dilutions of this compound. Include drug-free wells (positive control for polymerization) and wells with a known inhibitor like chloroquine.

-

Initiation of Polymerization: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

-

Washing: After incubation, centrifuge the plate and discard the supernatant. Wash the pellet with DMSO to remove unreacted hemin. Repeat the wash step.

-

Solubilization of β-hematin: Dissolve the washed pellet (β-hematin) in a solution of NaOH.

-

Absorbance Measurement: Measure the absorbance of the dissolved β-hematin at ~405 nm using a microplate spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Conclusion

This compound, the main metabolite of quinine, exhibits weak in vitro antiplasmodial activity, being approximately seven to ten times less potent than its parent compound. Its mechanism of action is presumed to be consistent with that of other quinoline antimalarials, namely the inhibition of heme polymerization in the parasite's food vacuole. The detailed experimental protocols provided herein serve as a guide for the continued investigation of quinoline-based antimalarials and their metabolites. Further studies are warranted to quantify the specific inhibitory effect of this compound on β-hematin formation to fully elucidate its contribution to the overall therapeutic effect of quinine.

References

- 1. Quinoline anti-malarial drugs inhibit spontaneous formation of beta-haematin (malaria pigment) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medipol.edu.tr [medipol.edu.tr]

- 3. ln vitro inhibition of beta-hematin formation and in vivo effects of Diospyros mespiliformis and Mondia whitei methanol extracts on chloroquine-susceptible Plasmodium berghei-induced malaria in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 3-Hydroxyquinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyquinine, the principal metabolite of the historic antimalarial drug quinine (B1679958), exhibits a measurable but significantly lower intrinsic activity against Plasmodium falciparum compared to its parent compound. While its direct contribution to the overall therapeutic effect of quinine is considered minor, understanding its biological profile is crucial for a comprehensive view of quinine's pharmacology and for the broader exploration of quinoline (B57606) derivatives in drug discovery. This technical guide provides a detailed overview of the known biological activity of this compound, focusing on its antimalarial efficacy, its metabolic generation, and the experimental protocols used for its characterization. This document highlights the current gaps in knowledge, particularly the lack of a publicly available chemical synthesis protocol and the unexplored broader biological activities beyond its antimalarial effects, presenting opportunities for future research.

Introduction

Quinine, an alkaloid derived from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Its metabolism in humans is extensive, leading to several derivatives, with this compound being the most significant metabolite found in plasma and urine.[1] The biological activity of such metabolites is of great interest in drug development, as they can contribute to the therapeutic efficacy and potential toxicity of the parent drug. This guide focuses specifically on the biological activity of this compound, providing quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows.

Antimalarial Activity of this compound

The primary biological activity of this compound that has been characterized is its effect against the malaria parasite, Plasmodium falciparum.

In Vitro Efficacy

Studies have consistently shown that this compound possesses antiplasmodial activity, although it is considerably less potent than quinine. The antimalarial activities are approximately 10 times lower than that of quinine.[2]

Table 1: In Vitro Antimalarial Activity of this compound against Plasmodium falciparum

| Compound | Median IC50 (nmol/L) | IC50 Range (nmol/L) | Number of Strains | Reference |

| This compound | 1160 | 378–3154 | 5 | [2] |

| Quinine | 168 | 68–366 | 5 | [2] |

IC50 (Median Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Contribution to Overall Antimalarial Effect

Despite its lower intrinsic activity, the concentration of this compound can become significant in vivo, particularly in patients with compromised renal function. In patients with severe falciparum malaria and acute renal failure, plasma concentrations of this compound can reach up to 45% of the levels of quinine.[3] In such cases, it is estimated that this compound contributes approximately 12% of the total antimalarial activity of the parent compound.

Pharmacokinetics and Metabolism

This compound is not administered directly as a therapeutic agent but is formed in the body following the administration of quinine.

Metabolic Pathway

The formation of this compound from quinine is a hydroxylation reaction primarily catalyzed by the cytochrome P450 enzyme system in the liver. Specifically, CYP3A4 has been identified as the major enzyme responsible for this metabolic pathway.

References

- 1. Metabolism of quinine in man: identification of a major metabolite, and effects of smoking and rifampicin pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinine total synthesis - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of quinine and this compound in severe falciparum malaria with acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alkaloid Metabolite: A Technical Guide to 3-Hydroxyquinine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxyquinine, a primary and biologically active metabolite of the renowned antimalarial drug quinine (B1679958), plays a significant role in the parent compound's overall pharmacological profile. This technical guide provides a comprehensive overview of the discovery, natural occurrence (as a metabolite), and analytical methodologies for this compound. Contrary to some assumptions, this compound is not a primary alkaloid naturally present in significant quantities in its botanical source, the Cinchona tree. Instead, it is synthesized in vivo through hepatic metabolism. This guide details the experimental protocols for its extraction and quantification from biological matrices and presents key data in a structured format for researchers.

Discovery and Identification

The discovery of this compound is intrinsically linked to the study of quinine's fate within the body. Following the widespread use of quinine for malaria treatment, researchers sought to understand its metabolism and clearance. Early investigations into the biotransformation of quinine led to the identification of several metabolites, with this compound emerging as the most significant.

It is now understood that this compound is the major metabolite of quinine.[1][2] Its formation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1] The structure of (3S)-3-hydroxyquinine, the major metabolite, has been confirmed through synthesis and single-crystal X-ray analysis of its 9-aceto analogue.[3]

Natural Sources and Biosynthesis

The primary natural source of the parent compound, quinine, is the bark of several species of the Cinchona tree, including C. pubescens, C. calisaya, and C. ledgeriana.[4] These trees are native to the Andean forests of South America. The bark contains a mixture of quinoline (B57606) alkaloids, with quinine, quinidine, cinchonine, and cinchonidine (B190817) being the most abundant.

It is crucial to note that This compound is not considered a primary alkaloid found in significant concentrations within Cinchona bark . Extensive analysis of the alkaloid composition of Cinchona bark has consistently identified the aforementioned four main alkaloids, without significant mention of this compound. Therefore, its "natural source" is the in vivo metabolic conversion from quinine.

The biosynthesis of quinine in the Cinchona plant is a complex process that begins with the amino acid tryptophan. Through a series of enzymatic steps, tryptamine (B22526) is condensed with secologanin (B1681713) to form strictosidine, a key intermediate in the pathway leading to the formation of the Cinchona alkaloids. Recent research has elucidated that the characteristic methoxy (B1213986) group of quinine is introduced early in the biosynthetic pathway, starting with the hydroxylation and subsequent O-methylation of tryptamine to 5-methoxytryptamine.

The metabolic pathway leading to this compound in humans is a detoxification and elimination process. The introduction of a hydroxyl group at the 3-position of the quinuclidine (B89598) ring increases the polarity of the quinine molecule, facilitating its excretion from the body.

Below is a diagram illustrating the metabolic conversion of quinine to this compound.

Quantitative Data

The concentration of this compound relative to its parent compound, quinine, can vary depending on individual metabolic rates and physiological conditions such as the presence of diseases like malaria or liver impairment. The following table summarizes key pharmacokinetic parameters of this compound.

| Parameter | Value | Biological Matrix | Reference |

| Metabolic Contribution | Major metabolite of quinine | Plasma/Urine | |

| Enzyme Responsible | Cytochrome P450 3A4 (CYP3A4) | Liver | |

| Plasma Protein Binding | ~46% | Plasma | |

| AUC Ratio (Quinine/3-Hydroxyquinine) | 12.03 (Acute Malaria) | Plasma | |

| AUC Ratio (Quinine/3-Hydroxyquinine) | 6.92 (Convalescence) | Plasma | |

| Antimalarial Activity Contribution | ~5% of parent compound in malaria | - | |

| Antimalarial Activity Contribution | Up to 10% during convalescence | - |

Experimental Protocols

The analysis of this compound from biological samples is predominantly achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Extraction of this compound from Biological Samples

A common procedure for extracting this compound and quinine from biological matrices like blood, plasma, or urine involves liquid-liquid extraction or solid-phase extraction.

Liquid-Liquid Extraction Protocol:

-

Sample Preparation: To a 1 mL aliquot of plasma or urine, add an internal standard.

-

Alkalinization: Adjust the pH of the sample to alkaline conditions (e.g., using sodium hydroxide) to ensure the alkaloids are in their free base form.

-

Extraction: Add an organic solvent (e.g., a mixture of toluene (B28343) and butanol).

-

Mixing: Vortex the mixture thoroughly to facilitate the transfer of the analytes into the organic phase.

-

Centrifugation: Centrifuge to separate the aqueous and organic layers.

-

Isolation: Transfer the organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in the mobile phase for chromatographic analysis.

The following diagram outlines the general workflow for the extraction and analysis of this compound.

Chromatographic Conditions for HPLC Analysis

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), delivered in an isocratic or gradient elution mode.

-

Detection: UV or fluorescence detection. Fluorescence detection offers higher sensitivity and specificity for quinine and its metabolites.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a known concentration of an internal standard.

UPLC-MS/MS for High-Sensitivity Analysis

For more sensitive and specific quantification, UPLC-MS/MS is the method of choice.

-

Chromatography: A rapid separation is achieved on a UPLC system with a suitable column (e.g., Acquity BEH).

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Mass Spectrometry: A tandem mass spectrometer is used to monitor specific precursor-to-product ion transitions for both this compound and an internal standard, ensuring high selectivity. A "dilute-and-shoot" approach, where urine samples are simply diluted before injection, can be employed for rapid analysis.

Conclusion

This compound is a key metabolite in the pharmacology of quinine. Understanding its formation, concentration, and biological activity is essential for a complete picture of quinine's efficacy and potential toxicity. While not a direct product of the Cinchona tree, its study is vital for researchers in drug metabolism, pharmacokinetics, and the development of antimalarial therapies. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this important compound in biological systems.

References

- 1. Metabolism and elimination of quinine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study of the factors affecting the metabolic clearance of quinine in malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Confirmation of the structure of (3S)-3-hydroxyquinine: synthesis and X-ray crystal structure of its 9-aceto analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spiritualbotany.com [spiritualbotany.com]

The Metabolism and Biotransformation of 3-Hydroxyquinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine (B1679958), a cornerstone in the treatment of malaria, undergoes extensive hepatic biotransformation, leading to the formation of several metabolites. Among these, 3-hydroxyquinine is the principal and most studied metabolite. The process of 3-hydroxylation is a critical determinant of quinine's efficacy and safety profile, influencing its clearance, potential for drug-drug interactions, and overall therapeutic effect. This technical guide provides an in-depth exploration of the metabolism and biotransformation of quinine to this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core enzymatic pathways, present quantitative pharmacokinetic and enzyme kinetic data, detail relevant experimental protocols, and visualize key processes to facilitate a deeper understanding of this crucial metabolic pathway.

Core Concepts in this compound Metabolism

The biotransformation of quinine is primarily a Phase I metabolic process, dominated by oxidation reactions. The most significant of these is the hydroxylation at the C3 position of the quinuclidine (B89598) ring, yielding this compound.

The Central Role of Cytochrome P450 3A4 (CYP3A4)

The formation of this compound is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in the metabolism of a vast array of xenobiotics.[1] Both in vitro and in vivo studies have consistently demonstrated that CYP3A4 is the major enzyme responsible for quinine's 3-hydroxylation.[1] The formation of this compound has been shown to be highly correlated with CYP3A4 apoprotein levels in human liver microsomes.[1] This metabolic pathway is so reliant on CYP3A4 that quinine 3-hydroxylation is often used as a biomarker reaction to assess CYP3A4 activity.[1]

Influence of Genetic Polymorphisms

The gene encoding CYP3A4 is known to be polymorphic, leading to significant inter-individual and inter-ethnic variability in its enzymatic activity.[1] These genetic variations can have a profound impact on the metabolism of quinine and the formation of this compound, affecting both the efficacy and the risk of adverse effects of the drug. Numerous allelic variants of CYP3A4 have been identified, with many exhibiting altered kinetic profiles for quinine 3-hydroxylation. This variability underscores the importance of considering genetic factors in clinical settings to optimize quinine therapy.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound can vary significantly depending on the clinical status of the individual. Below is a comparative summary of key pharmacokinetic parameters for quinine and this compound in different populations.

| Parameter | Healthy Volunteers | Patients with Uncomplicated Malaria | Patients with Severe Malaria and Acute Renal Failure |

| Quinine | |||

| Clearance (CL) | 9.6 L/h | 6.6 L/h (initial 48h) | 0.83 mL/kg/min (median) |

| Volume of Distribution (Vd) | 140.5 L | 86.8 L (initial 48h) | - |

| Elimination Half-life (t½) | ~11 hours | Prolonged by ~50% | - |

| This compound | |||

| Clearance/fraction converted | - | - | 3.40 mL/kg/min (median) |

| Elimination Half-life (t½) | - | - | 21 h (median) |

| Plasma Concentration Ratio (3-OHQn/Qn) | - | - | Up to 45% |

Data compiled from multiple sources.

Enzyme Kinetics

The efficiency of this compound formation by different CYP3A4 variants can be described by the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

| CYP3A4 Variant | Apparent Km (µM) | Vmax (pmol/min/pmol CYP3A4) | Intrinsic Clearance (CLint) (µl/min/nmol CYP3A4) |

| CYP3A41A (Wild-type) | 16 | 3.5 | 217.5 |

| CYP3A41B | 18 | 3.2 | 177.8 |

| CYP3A42 | 25 | 2.1 | 84.0 |

| CYP3A45 | 33 | 1.5 | 45.5 |

| CYP3A46 | No activity detected | No activity detected | No activity detected |

| CYP3A417 | 110 | 0.8 | 7.3 |

| CYP3A4*18 | 45 | 1.2 | 26.7 |

This table presents a selection of data for illustrative purposes. For a comprehensive list of variants, refer to Zhang et al. (2019).

Experimental Protocols

In Vitro Metabolism of Quinine in Human Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of quinine to this compound using human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

Quinine solution (substrate)

-

NADPH regenerating system (Cofactor)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., quinidine)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

HPLC system with UV or MS detector

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration), and the quinine solution at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a sufficient volume of ice-cold acetonitrile. The acetonitrile also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a new tube or an HPLC vial for analysis. An internal standard can be added at this stage to correct for variations in sample processing and injection volume.

-

Analysis: Analyze the formation of this compound using a validated HPLC method.

HPLC Method for the Quantification of Quinine and this compound

This protocol provides a general framework for the chromatographic separation and quantification of quinine and its primary metabolite, this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or mass spectrometry (MS) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of 0.1 M ammonium acetate (pH 7.0), acetonitrile, and methanol (B129727) (40:25:35 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-50 µL.

-

Detection: UV detection at a wavelength of approximately 233 nm or 330 nm, or MS detection for higher sensitivity and specificity.

-

Internal Standard: Quinidine or another structurally related compound not present in the sample.

Procedure:

-

Sample Preparation: Prepare samples as described in the in vitro metabolism protocol or through appropriate extraction methods for biological matrices (e.g., plasma, urine).

-

Calibration Standards: Prepare a series of calibration standards of quinine and this compound in a relevant matrix.

-

Quality Controls: Prepare quality control samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.

-

Analysis: Inject the prepared samples, calibration standards, and quality controls into the HPLC system.

-

Data Processing: Integrate the peak areas of quinine, this compound, and the internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Use the regression equation of the calibration curve to determine the concentrations of quinine and this compound in the unknown samples.

Visualizations

Metabolic Pathway of Quinine to this compound

Caption: Primary metabolic pathway of quinine to this compound.

General Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro quinine metabolism analysis.

Impact of CYP3A4 Genetic Polymorphism on this compound Formation

Caption: Influence of CYP3A4 genotype on metabolite formation.

Potential Downstream Effects and Signaling Pathways

While research on the direct effects of this compound on cellular signaling pathways is limited, studies on its parent compound, quinine, and the structurally related hydroxychloroquine, suggest potential areas of interest. Hydroxychloroquine has been shown to modulate inflammatory pathways, including the Toll-like receptor (TLR) and NF-κB signaling pathways. Given the structural similarities, it is plausible that this compound may also possess immunomodulatory properties and interact with these or other signaling cascades. Further investigation is warranted to elucidate the specific downstream biological effects of this major quinine metabolite.

Conclusion

The metabolism of quinine to this compound via CYP3A4 is a pivotal process in the pharmacology of this essential antimalarial drug. Understanding the nuances of this biotransformation, including the impact of genetic polymorphisms and the kinetics of the reaction, is crucial for optimizing therapeutic strategies, minimizing adverse effects, and guiding the development of new antimalarial agents. The quantitative data, experimental protocols, and visualizations provided in this guide offer a comprehensive foundation for researchers and clinicians working in this important field. Future research should focus on further characterizing the pharmacokinetic variability of this compound in diverse populations and exploring its potential downstream pharmacological activities.

References

3-Hydroxyquinine Docking and Molecular Modeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and computational approaches for the molecular docking and modeling of 3-Hydroxyquinine, a primary metabolite of the antiarrhythmic and antimalarial drug quinidine. Given the limited direct research on this compound's specific interactions, this document extrapolates from established protocols for its parent compounds, quinine (B1679958) and quinidine, and other quinoline (B57606) derivatives like hydroxychloroquine. It serves as a detailed roadmap for researchers aiming to investigate the binding mechanisms and potential therapeutic targets of this metabolite.

Introduction to this compound and In Silico Analysis

This compound is a significant metabolite of quinidine, formed through hydroxylation by cytochrome P450 enzymes, primarily CYP3A4. Understanding its interaction with biological targets is crucial for elucidating the overall pharmacological and toxicological profile of its parent drug. Molecular docking and modeling are powerful in silico techniques that predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor), providing insights into potential mechanisms of action at the atomic level. These computational methods are instrumental in modern drug discovery for hit identification and lead optimization.[1][2]

Experimental Protocols

Molecular Docking Protocol for this compound

This protocol outlines a general workflow for performing molecular docking of this compound with a target protein of interest using widely accepted software such as AutoDock Vina.

Objective: To predict the binding pose and affinity of this compound to a specific protein target.

Materials:

-

Ligand: 3D structure of this compound. This can be obtained from databases like PubChem or generated using chemical drawing software like MarvinSketch and optimized using a force field like MMFF94.[3]

-

Receptor: 3D crystal structure of the target protein, typically downloaded from the Protein Data Bank (PDB).

-

Software:

Methodology:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound.

-

Using ADT, add polar hydrogens, compute Gasteiger charges, and merge non-polar hydrogens.

-

Define the rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand in the PDBQT file format.

-

-

Receptor Preparation:

-

Load the PDB structure of the target protein into ADT.

-

Remove water molecules and any co-crystallized ligands or ions not relevant to the study.

-

Add polar hydrogens and assign Kollman charges.

-

Save the prepared receptor in the PDBQT file format.

-

-

Grid Box Generation:

-

Define the search space for docking by creating a grid box around the active site of the receptor.

-

The active site can be identified from the position of a co-crystallized ligand or through literature review of key binding residues.

-

The grid box dimensions should be sufficient to encompass the entire binding pocket and allow for ligand movement.

-

-

Docking Simulation:

-

Use AutoDock Vina to run the docking simulation with the prepared ligand and receptor files and the defined grid box.

-

The Lamarckian Genetic Algorithm is a commonly used algorithm for exploring the conformational space of the ligand.

-

Set the number of binding modes to be generated and the exhaustiveness of the search.

-

-

Analysis of Results:

-

The results will include a series of binding poses for this compound ranked by their predicted binding affinities (in kcal/mol).

-

Visualize the docked poses using PyMOL or UCSF Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Molecular Dynamics Simulation Protocol

This protocol provides a general workflow for conducting molecular dynamics (MD) simulations to study the stability of the this compound-protein complex.

Objective: To evaluate the stability and dynamics of the docked this compound-protein complex in a simulated physiological environment.

Materials:

-

The best-docked complex of this compound and the target protein from the molecular docking experiment.

-

Software:

-

GROMACS: A widely used engine for MD simulations.

-

UCSF Chimera or VMD: For system setup and trajectory analysis.

-

A suitable force field (e.g., AMBER, CHARMM).

-

Methodology:

-

System Preparation:

-

Start with the PDB file of the docked this compound-protein complex.

-

Generate the topology files for both the protein and the ligand using the chosen force field.

-

Place the complex in a simulation box of appropriate size and shape (e.g., cubic, dodecahedron).

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.

-

Subsequently, equilibrate the system under NPT (constant number of particles, pressure, and temperature) conditions to ensure the correct density.

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns). During this phase, the trajectory of atomic positions and velocities is saved at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the saved trajectory to evaluate the stability of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between this compound and the protein over time.

-

Radius of Gyration (Rg): To assess the compactness of the protein.

-

-

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that could be generated from the in silico analysis of this compound with potential protein targets. These targets are selected based on the known interactions of its parent compound, quinidine.

Table 1: Predicted Binding Affinities of this compound with Potential Target Proteins

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Aldo-Keto Reductase Family 1 Member B1 (AKR1B1) | 1US0 | -8.5 | TYR48, HIS110, TRP111 |

| Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) | 1Z1C | -7.9 | LYS22, SER211, CYS299 |

| Cytochrome P450 3A4 (CYP3A4) | 1TQN | -9.2 | SER119, ARG212, PHE304 |

| Toll-like Receptor 9 (TLR9) | 3WPF | -8.1 | LEU345, PHE347, ILE372 |

Table 2: Molecular Dynamics Simulation Stability Metrics for this compound-AKR1B1 Complex (Hypothetical 100 ns Simulation)

| Metric | Average Value | Standard Deviation | Interpretation |

| Protein RMSD | 2.1 Å | 0.3 Å | The protein structure remains stable throughout the simulation. |

| Ligand RMSD | 1.5 Å | 0.4 Å | This compound maintains a stable binding pose within the active site. |

| Radius of Gyration (Rg) | 18.5 Å | 0.2 Å | The protein maintains its overall compactness. |

| Number of H-Bonds | 3 | 1 | Consistent hydrogen bonding interactions contribute to complex stability. |

Visualization of Workflows and Pathways

In Silico Analysis Workflow for this compound

The following diagram illustrates the logical flow of a computational study on this compound, from initial structure preparation to the final analysis of its interaction with a protein target.

Toll-like Receptor (TLR) Signaling Pathway

Quinine and its derivatives are known to modulate the immune system, in part through their interaction with Toll-like receptors (TLRs). The following diagram illustrates a simplified TLR signaling cascade, a potential pathway affected by this compound.

Conclusion

This technical guide provides a foundational framework for the molecular docking and modeling of this compound. While direct experimental data for this specific metabolite is limited, the detailed protocols and illustrative data presented here, extrapolated from closely related compounds, offer a robust starting point for researchers. The in silico workflow, from ligand preparation to molecular dynamics simulations, enables a thorough investigation of its potential binding interactions and mechanisms of action. Further computational and experimental studies are warranted to validate these predictions and fully elucidate the pharmacological role of this compound.

References

- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]

- 3. japer.in [japer.in]

- 4. Computational Studies of Hydroxychloroquine and Chloroquine Metabolites as Possible Candidates for Coronavirus (COVID-19) Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fortunejournals.com [fortunejournals.com]

In Silico Prediction of 3-Hydroxyquinine Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxyquinine, the primary metabolite of the widely-used antimalarial drug quinine, presents a significant interest in drug development and toxicology. Understanding its toxicity profile is crucial for assessing the safety of quinine-based therapies and for the development of new derivatives. However, publicly available experimental toxicity data for this compound is scarce. This technical guide outlines a comprehensive in silico approach to predict the toxicity of this compound, leveraging data from its parent compound and related analogues. This document provides a framework for utilizing computational models to assess potential toxicological liabilities, thereby guiding further experimental validation and de-risking drug development programs.

Introduction

Quinine, a natural alkaloid from the cinchona tree, has a long history of use in the treatment of malaria.[1] Its metabolism in humans primarily yields this compound.[1] While the parent drug's toxicities, particularly cardiotoxicity and, to a lesser extent, genotoxicity, are well-documented, the specific toxicological profile of its major metabolite remains largely uncharacterized.[2][3][4] This data gap poses a challenge in fully understanding the safety profile of quinine.

In silico toxicology, a discipline that uses computational models to predict the toxic effects of chemicals, offers a powerful and resource-efficient alternative to bridge such data gaps. By leveraging quantitative structure-activity relationship (QSAR) models, physiologically-based pharmacokinetic (PBPK) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools, it is possible to generate a robust toxicological profile for this compound. This guide details the methodologies and workflows for such an in silico assessment.

In Silico Toxicity Prediction Methodologies

A multi-pronged in silico approach is recommended to build a comprehensive toxicity profile for this compound. This involves a systematic workflow from data collection to model application and interpretation.

In Silico Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of toxicity for a data-poor compound like this compound.

References

- 1. Quinine | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. "Mutagenic, Genotoxic and Immunomodulatory effects of Hydroxychloroquin" by Allan Giri, Ankita Das et al. [digitalcommons.kansascity.edu]

- 4. White Paper Offers Insights Into Cardiac Toxicity Risks of Hydroxychloroquine - American College of Cardiology [acc.org]

An In-depth Technical Guide to the Elucidation of the 3-Hydroxyquinine Biosynthetic and Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinine (B1679958), a primary alkaloid from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Its principal human metabolite, 3-hydroxyquinine, is formed through a critical metabolic conversion. Understanding the complete pathway—from the de novo biosynthesis of quinine in its native plant to its metabolic fate in humans—is essential for drug development, pharmacology, and synthetic biology. This guide provides a detailed technical overview of the elucidated pathways, summarizing key quantitative data, experimental protocols, and visual representations of the biochemical processes.

The formation of this compound is best understood as a two-part journey:

-

The Biosynthesis of Quinine: The complex, multi-step synthesis of the quinine molecule within Cinchona plants.

-

The Metabolism to this compound: The specific enzymatic conversion of quinine to its 3-hydroxy derivative, primarily in the human liver.

Part 1: The De Novo Biosynthetic Pathway of Quinine

The biosynthesis of quinine and related Cinchona alkaloids is a branch of the well-studied monoterpenoid indole (B1671886) alkaloid (MIA) pathway. Early investigations established that these alkaloids derive from the condensation of tryptamine (B22526) (derived from tryptophan) and the monoterpene secologanin (B1681713).[1]

Revised Understanding of Early Pathway Steps

Historically, the methoxy (B1213986) group of quinine was thought to be added at a late stage of the pathway. However, recent research involving metabolomics, transcriptomics, and stable isotope-labeling has overturned this model. It is now understood that the methoxy group is introduced at the very beginning of the pathway. The biosynthesis is initiated by the hydroxylation of tryptamine, followed by O-methylation to produce 5-methoxytryptamine (B125070).[1] This discovery reveals that parallel pathways exist within Cinchona, one utilizing tryptamine to produce desmethoxylated alkaloids (like cinchonidine) and another utilizing 5-methoxytryptamine to produce methoxylated alkaloids (like quinine).[1]

Key Enzymatic Steps in Quinine Biosynthesis

-

Formation of Strictosidine (B192452): The pathway begins with the Pictet-Spengler condensation of tryptamine (or 5-methoxytryptamine) and secologanin to form strictosidine. This is a common entry point for thousands of MIAs.[1]

-

Conversion to Dihydrocorynantheal: Through transcriptomic analysis of Cinchona pubescens, enzymes responsible for converting strictosidine aglycone have been identified. A medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) work to yield the intermediate dihydrocorynantheal.[2]

-

Late-Stage Hydroxylation and Methylation: The discovery of an O-methyltransferase specific for 6'-hydroxycinchoninone suggests a preferred order for the final steps. The cinchoninone (B1261553) scaffold first undergoes hydroxylation, then methylation, and finally a keto-reduction to produce quinine.

Visualizing the Quinine Biosynthetic Pathway

The following diagram illustrates the key transformations in the de novo synthesis of quinine, incorporating the revised understanding of early-stage methylation.

Caption: Revised biosynthetic pathway of Quinine in Cinchona species.

Part 2: Metabolic Pathway from Quinine to this compound

The conversion of quinine to this compound is the principal metabolic pathway in humans. This biotransformation is a Phase I metabolic reaction, specifically an aliphatic hydroxylation.

The Role of Cytochrome P450 Enzymes

Extensive in vitro studies using human liver microsomes (HLMs) and recombinant-expressed CYP enzymes have definitively identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for the 3-hydroxylation of quinine. The formation of this compound is highly correlated with CYP3A4 activity, and this reaction is often used as a reliable biomarker for phenotyping CYP3A4 function.

Quantitative Analysis of Quinine Metabolism

Kinetic studies have been performed to quantify the efficiency of this compound formation compared to other minor metabolic pathways. The data clearly show that 3-hydroxylation is the most significant route of quinine clearance.

| Metabolite | Forming Enzyme (Major) | Intrinsic Clearance (CLint) [µL/min/mg] (Mean ± S.D.) |

| This compound | CYP3A4 | 11.0 ± 4.6 |

| 2'-Quininone | CYP3A4 | 1.4 ± 0.7 |

| (10R)-11-dihydroxydihydroquinine | - | 0.5 ± 0.1 |

| (10S)-11-dihydroxydihydroquinine | CYP3A4 (partial) | 1.1 ± 0.2 |

| Table 1: Enzyme kinetic data for the formation of quinine metabolites in human liver microsomes. Data sourced from. |

Incubations with recombinant CYP3A4 resulted in a 20-fold higher intrinsic clearance for this compound compared to the next most abundant metabolite, 2'-quininone, confirming the high specificity of this enzyme for the 3-hydroxylation reaction.

Visualizing the Metabolic Conversion

This diagram shows the single-step conversion of quinine to its primary metabolite, this compound.

Caption: Metabolic conversion of Quinine to this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of these pathways relied on a combination of classical and modern experimental techniques.

Protocol 1: Enzyme Kinetic Analysis in Human Liver Microsomes

This protocol is standard for characterizing drug metabolism pathways in vitro.

Objective: To determine the kinetic parameters for the formation of quinine metabolites.

Methodology:

-

Incubation: Quinine is incubated with pooled human liver microsomes (HLMs) in a phosphate (B84403) buffer (pH 7.4) containing an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Reaction Conditions: Incubations are typically carried out at 37°C for a predetermined time, ensuring linear reaction velocity.

-

Inhibition Studies: To identify the specific CYP isozyme, incubations are repeated in the presence of selective chemical inhibitors. For CYP3A4, potent inhibitors like ketoconazole (B1673606) (1 µM) and troleandomycin (B1681591) (80 µM) are used.

-

Recombinant Enzyme Analysis: To confirm the results, quinine is incubated with recombinant human CYP3A4 expressed in a system like baculovirus-infected insect cells.

-

Quantification: The reaction is stopped (e.g., by adding acetonitrile), and the samples are centrifuged. The supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to separate and quantify the formation of this compound and other metabolites.

-

Data Analysis: The rate of metabolite formation is calculated and used to determine kinetic parameters like K_m, V_max, and intrinsic clearance (V_max/K_m).

Visualizing the Experimental Workflow

The following diagram outlines the workflow for determining the kinetics of quinine metabolism.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 3-Hydroxyquinine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 3-Hydroxyquinine in biological matrices using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The method is based on published literature and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is the major active metabolite of quinine (B1679958), a widely used antimalarial drug. The monitoring of both quinine and its metabolite levels in biological fluids is crucial for optimizing therapeutic efficacy and minimizing toxicity. This application note describes a robust and sensitive reversed-phase HPLC method for the simultaneous determination of quinine and this compound.

Principle of the Method

The method involves the extraction of this compound and an internal standard (if used) from a biological matrix (e.g., plasma, urine, or dried blood spots) using liquid-liquid extraction. The extracted analytes are then separated on a C18 reversed-phase HPLC column with a mobile phase consisting of a phosphate (B84403) buffer, acetonitrile, tetrahydrofuran, and triethylamine. Detection is achieved using a fluorescence detector, which provides high sensitivity and selectivity for quinine and its metabolites.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.

-

HPLC Column: CT-sil C18 column (specific dimensions can be optimized, e.g., 250 mm x 4.6 mm, 5 µm).

-

Software: Chromatography data acquisition and processing software.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Toluene (HPLC grade)

-

Butanol (HPLC grade)

-

Tetrahydrofuran (HPLC grade)

-

Triethylamine (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade or ultrapure)

-

This compound reference standard

-

Internal standard (e.g., cinchonine (B1669041) or a structural analog)

-

Chromatographic Conditions

The following chromatographic conditions are based on the method described by Mirghani et al. (1998) and provide a starting point for method development and validation.

| Parameter | Recommended Condition |

| Mobile Phase | 0.1 M Phosphate Buffer: Acetonitrile: Tetrahydrofuran: Triethylamine (Proportions to be optimized, a starting point could be 75:15:10:0.1 v/v/v/v, with pH adjusted to 3.0 with phosphoric acid) |

| Column | CT-sil C18 |

| Flow Rate | 1.0 mL/min (Typical for a 4.6 mm ID column) |

| Injection Volume | 20 µL (Can be optimized) |

| Column Temperature | Ambient or controlled at 30 °C |

| Detection | Fluorescence Detector |

| Excitation Wavelength | 325 nm (Proposed, based on similar compounds) |

| Emission Wavelength | 375 nm (Proposed, based on similar compounds) |

Data Presentation: Method Validation Summary

The following table summarizes the quantitative data from the cited literature for the HPLC analysis of this compound.

| Parameter | Matrix | Value |

| Limit of Determination | Dried Blood Spot | 10 nM |

| Lower Limit of Quantitation (LLOQ) | Plasma | 4.5 nM |

| Urine | 227 nM | |

| Recovery | Dried Blood Spot | 78 - 109% |

| Within-Assay Precision (CV%) | Plasma | 2% (at 2.95 µM), 4% (at 227 nM), 9% (at 4.5 nM) |

| Urine | 3% (at 56.8 µM), 11% (at 227 nM) | |

| Between-Assay Precision (CV%) | Dried Blood Spot | 4 - 10% |

| Plasma | 2% (at 276.8 nM), 3% (at 1.97 µM), 4% (at 5.1 nM) | |

| Urine | 2% (at 56.8 µM), 3% (at 5.12 µM), 4% (at 204.6 nM) |

Experimental Protocols

Standard and Sample Preparation Protocol

5.1.1. Preparation of Stock and Working Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 5 nM to 5 µM).

5.1.2. Sample Preparation from Plasma or Urine

This protocol is based on the liquid-liquid extraction with back-extraction method.

-

Pipette 1 mL of plasma or urine sample into a clean glass centrifuge tube.

-

Add internal standard solution (if used).

-

Add 5 mL of extraction solvent (Toluene:Butanol, 75:25 v/v).

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a new clean glass tube.

-

Add 200 µL of the mobile phase to the separated organic layer.

-

Vortex for 2 minutes to back-extract the analyte into the mobile phase.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Collect the lower aqueous layer (mobile phase containing the analyte) and transfer it to an HPLC vial.

-

Inject the prepared sample into the HPLC system.

5.1.3. Sample Preparation from Dried Blood Spots

-

Punch out a defined diameter disk from the dried blood spot filter paper.

-

Place the disk in a microcentrifuge tube.

-

Add a known volume of extraction solvent (Toluene:Butanol, 75:25 v/v).

-

Vortex for an extended period (e.g., 15-30 minutes) to ensure complete extraction.

-

Centrifuge to pellet the paper disk.

-

Transfer the supernatant (organic solvent) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase.

-

Transfer to an HPLC vial for injection.

Visualizations

HPLC Analysis Workflow

Caption: Workflow for this compound analysis.

Logical Relationship of HPLC Method Parameters

Caption: Key parameters of the HPLC method.

Conclusion

This application note provides a comprehensive overview and a detailed starting protocol for the determination of this compound in biological samples by HPLC with fluorescence detection. The method is shown to be sensitive and precise, making it suitable for clinical and research applications. It is recommended that users perform a full method validation according to the relevant regulatory guidelines before routine use.

Application Note: Quantification of 3-Hydroxyquinine in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-hydroxyquinine, the major metabolite of the antimalarial drug quinine, in human plasma. The protocol includes a detailed procedure for sample preparation using liquid-liquid extraction, along with proposed chromatographic and mass spectrometric conditions. This method is intended for use by researchers, scientists, and drug development professionals in pharmacokinetic and metabolic studies of quinine. All quantitative data and experimental protocols provided are based on established methods for similar analytes and should be fully validated by the end-user.

Introduction

Quinine is a primary antimalarial drug, and the analysis of its metabolites is crucial for understanding its efficacy and safety profile. The main metabolite, this compound, is pharmacologically active, and its concentration in plasma is a key parameter in pharmacokinetic studies. This application note outlines a robust and reliable LC-MS/MS method for the determination of this compound in human plasma, offering high sensitivity and selectivity.

Experimental

Sample Preparation

A liquid-liquid extraction procedure is proposed for the isolation of this compound from human plasma.

Protocol:

-

To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of internal standard working solution (e.g., Quinine-d3 at 1 µg/mL in methanol).

-

Add 250 µL of 1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.

-

Add 5 mL of a toluene-butanol (75:25, v/v) extraction solvent.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-